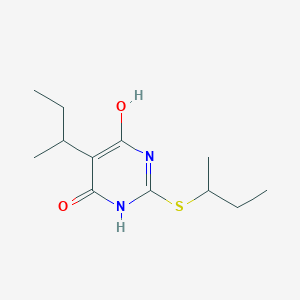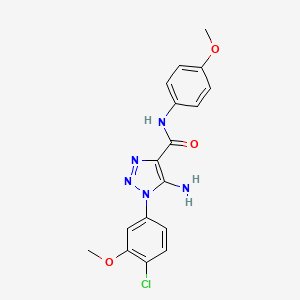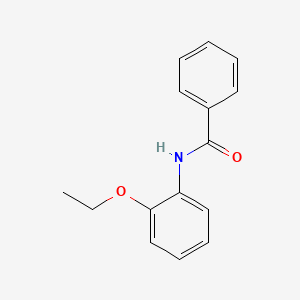
5-sec-butyl-2-(sec-butylthio)-6-hydroxy-4(3H)-pyrimidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-sec-butyl-2-(sec-butylthio)-6-hydroxy-4(3H)-pyrimidinone, also known as BB-94, is a type of synthetic inhibitor that has been found to have potential in various scientific research applications. This compound is known to have a unique structure that allows it to inhibit the activity of certain enzymes, making it an important tool in the study of various biological processes.
Mécanisme D'action
5-sec-butyl-2-(sec-butylthio)-6-hydroxy-4(3H)-pyrimidinone works by inhibiting the activity of certain enzymes, particularly matrix metalloproteinases (MMPs). These enzymes are involved in various biological processes, including tissue remodeling and inflammation. By inhibiting MMP activity, 5-sec-butyl-2-(sec-butylthio)-6-hydroxy-4(3H)-pyrimidinone can help to prevent the breakdown of extracellular matrix proteins, leading to a reduction in tissue damage and inflammation.
Biochemical and Physiological Effects:
5-sec-butyl-2-(sec-butylthio)-6-hydroxy-4(3H)-pyrimidinone has been found to have several biochemical and physiological effects. In addition to its ability to inhibit MMP activity, this compound has also been found to have anti-inflammatory and anti-angiogenic properties. These effects make 5-sec-butyl-2-(sec-butylthio)-6-hydroxy-4(3H)-pyrimidinone a potentially valuable tool in the study of various diseases, including cancer and inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-sec-butyl-2-(sec-butylthio)-6-hydroxy-4(3H)-pyrimidinone is its ability to selectively inhibit MMP activity, making it a valuable tool in the study of various biological processes. However, this compound also has some limitations. For example, it can be difficult to use in certain experimental systems due to its low solubility in water. Additionally, 5-sec-butyl-2-(sec-butylthio)-6-hydroxy-4(3H)-pyrimidinone can be toxic at high concentrations, making it important for researchers to carefully monitor its use in experiments.
Orientations Futures
There are several potential future directions for research involving 5-sec-butyl-2-(sec-butylthio)-6-hydroxy-4(3H)-pyrimidinone. One area of interest is the development of new inhibitors that can selectively target specific MMPs. Additionally, researchers may explore the use of 5-sec-butyl-2-(sec-butylthio)-6-hydroxy-4(3H)-pyrimidinone in combination with other drugs or therapies to enhance its effectiveness. Finally, further studies may be needed to better understand the potential risks and benefits of using 5-sec-butyl-2-(sec-butylthio)-6-hydroxy-4(3H)-pyrimidinone in various experimental systems.
Méthodes De Synthèse
The synthesis of 5-sec-butyl-2-(sec-butylthio)-6-hydroxy-4(3H)-pyrimidinone involves several steps and requires the use of specialized equipment and chemicals. The process typically begins with the reaction of sec-butylamine with 2-chloro-5-nitrobenzoic acid, which produces a key intermediate compound. This intermediate is then reacted with thioacetic acid and potassium carbonate to form the final product, 5-sec-butyl-2-(sec-butylthio)-6-hydroxy-4(3H)-pyrimidinone.
Applications De Recherche Scientifique
5-sec-butyl-2-(sec-butylthio)-6-hydroxy-4(3H)-pyrimidinone has been found to have potential in various scientific research applications, particularly in the study of cancer and inflammation. This compound is known to inhibit the activity of several enzymes that are involved in these processes, making it a valuable tool for researchers studying these areas.
Propriétés
IUPAC Name |
5-butan-2-yl-2-butan-2-ylsulfanyl-4-hydroxy-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2S/c1-5-7(3)9-10(15)13-12(14-11(9)16)17-8(4)6-2/h7-8H,5-6H2,1-4H3,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTZSDMJQYWXVQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=C(N=C(NC1=O)SC(C)CC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-chloronaphtho[2,3-c]acridine-5,8,14(13H)-trione](/img/structure/B5169711.png)
![N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-[5-(2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5169714.png)
![2-methoxy-4-methyl-1-(2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}ethoxy)benzene](/img/structure/B5169733.png)
![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-4-(1-piperidinyl)benzoic acid](/img/structure/B5169735.png)
![4-[4-(4-bromophenoxy)-2-butyn-1-yl]morpholine](/img/structure/B5169739.png)
![2-[(1-propyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5169755.png)
![4-methoxy-N-(2-[5-(3-nitrophenyl)-2-furyl]-1-{[(2-phenylethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5169757.png)
![5-{3-chloro-4-[2-(3,5-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5169765.png)
![4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)morpholine](/img/structure/B5169771.png)

![2-hydroxy-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B5169778.png)
![N-[3-(acetylamino)-4-methoxyphenyl]-2-bromobenzamide](/img/structure/B5169789.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-3-(2-furyl)-N-methylpropanamide](/img/structure/B5169803.png)